5-Iodo-2,6-dimethylpyrimidin-4-amine
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Overview
Description
5-Iodo-2,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8IN3 . It has a molecular weight of 249.05 .
Synthesis Analysis
The synthesis of 5-Iodo-2,6-dimethylpyrimidin-4-amine has been reported in several scientific papers . The synthetic route involves the use of 4-Chloro-5-iodo and 2,6-Dimethyl-4 . The synthesis process has been successfully performed over multiple semesters by hundreds of students .Molecular Structure Analysis
The InChI code for 5-Iodo-2,6-dimethylpyrimidin-4-amine is 1S/C6H8IN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3, (H2,8,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Iodo-2,6-dimethylpyrimidin-4-amine are not detailed in the search results, it’s worth noting that iodinated compounds like this one are often used in electrophilic aromatic substitution reactions and carbon–carbon bond forming chemistries .It has a molecular weight of 249.05200, and its exact mass is 248.97600 . The compound’s LogP value is 1.21030, indicating its lipophilicity .
Scientific Research Applications
Heterocyclic Amines in Cancer Research
Heterocyclic amines, including pyrimidines, have been extensively studied for their roles in various biological processes and diseases, such as cancer. For instance, food-derived heterocyclic amines have been implicated in mammary gland cancer through dietary exposure, highlighting their significance in epidemiologic and experimental cancer research (Snyderwine, 1994).
Pyranopyrimidines in Medicinal Chemistry
Pyranopyrimidines, closely related to pyrimidines, have been recognized for their broad synthetic applications and bioavailability, making them key precursors in the pharmaceutical industry. The synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts demonstrates the versatility and potential of pyrimidines and their derivatives in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).
Nitrogen-Containing Compounds in Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, including amines and their derivatives, through advanced oxidation processes (AOPs) is crucial for addressing the environmental impact of these substances. Research in this area focuses on improving the efficacy of degradation methods for amino and azo compounds used in various industries, underlining the environmental significance of studying nitrogen-containing heterocycles (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCGCTDAYOLWJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356054 |
Source
|
Record name | 5-iodo-2,6-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2,6-dimethylpyrimidin-4-amine | |
CAS RN |
2033-48-9 |
Source
|
Record name | 5-Iodo-2,6-dimethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-iodo-2,6-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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